
N,N'-Di-acridin-9-yl-benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N4-BIS(ACRIDIN-9-YL)BENZENE-1,4-DIAMINE is a compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched due to their potential therapeutic applications, particularly in the treatment of cancer, Alzheimer’s disease, and bacterial infections . This compound is characterized by the presence of two acridine moieties attached to a benzene-1,4-diamine core.
Preparation Methods
The synthesis of N1,N4-BIS(ACRIDIN-9-YL)BENZENE-1,4-DIAMINE typically involves the reaction of acridine derivatives with benzene-1,4-diamine. One common method involves the use of p-toluenesulphonic acid (PTSA) as a catalyst in methanol under microwave-assisted conditions . The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet industrial standards.
Chemical Reactions Analysis
N1,N4-BIS(ACRIDIN-9-YL)BENZENE-1,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the acridine moieties can be replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents (e.g., methanol, ethanol), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N1,N4-BIS(ACRIDIN-9-YL)BENZENE-1,4-DIAMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.
Industry: It is used in the development of fluorescent dyes and materials for photophysical applications.
Mechanism of Action
The primary mechanism of action of N1,N4-BIS(ACRIDIN-9-YL)BENZENE-1,4-DIAMINE involves DNA intercalation. This process involves the insertion of the acridine moieties between the base pairs of the DNA double helix, leading to the disruption of DNA replication and transcription . The compound targets DNA and related enzymes, such as topoisomerases, which are essential for DNA replication and cell division.
Comparison with Similar Compounds
N1,N4-BIS(ACRIDIN-9-YL)BENZENE-1,4-DIAMINE can be compared with other acridine derivatives such as acriflavine and proflavine. These compounds share a common structural feature of having acridine moieties but differ in their specific functional groups and overall structure . The uniqueness of N1,N4-BIS(ACRIDIN-9-YL)BENZENE-1,4-DIAMINE lies in its specific arrangement of acridine moieties attached to a benzene-1,4-diamine core, which may confer distinct biological and chemical properties.
Similar compounds include:
- Acriflavine
- Proflavine
- Aza-acridine derivatives
These compounds are also studied for their potential therapeutic applications and their ability to intercalate into DNA .
Properties
Molecular Formula |
C32H22N4 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
1-N,4-N-di(acridin-9-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C32H22N4/c1-5-13-27-23(9-1)31(24-10-2-6-14-28(24)35-27)33-21-17-19-22(20-18-21)34-32-25-11-3-7-15-29(25)36-30-16-8-4-12-26(30)32/h1-20H,(H,33,35)(H,34,36) |
InChI Key |
CHEGZEWTNWNRPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NC5=C6C=CC=CC6=NC7=CC=CC=C75 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



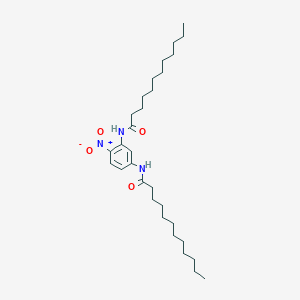
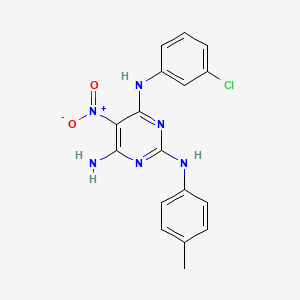
![2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-({4-[(4-chlorophenyl)sulfanyl]phenyl}amino)-4-oxobutanoate](/img/structure/B12465078.png)
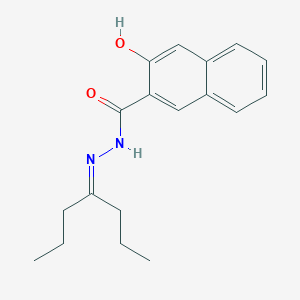
![N-(4-acetylphenyl)-2-({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanamide](/img/structure/B12465087.png)
![N-(3,4-dichlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12465093.png)
![2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12465095.png)
![2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(4-chlorophenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate](/img/structure/B12465107.png)
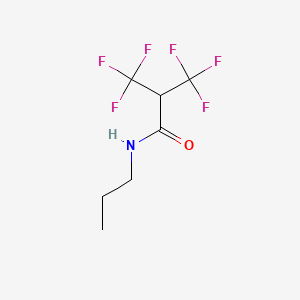
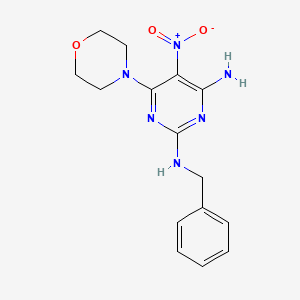
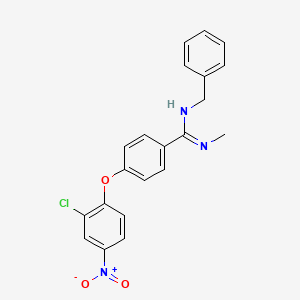
![48-[3-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[(2-amino-4-methylpentanoyl)amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B12465132.png)

